molecular formula C20H21ClN2O2 B1212516 Dinazafone CAS No. 71119-12-5

Dinazafone

Cat. No.: B1212516
CAS No.: 71119-12-5
M. Wt: 356.8 g/mol
InChI Key: QJPROCZAUFTKEV-UHFFFAOYSA-N
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Description

Dinazafone (C₂₀H₂₁ClN₂O₂) is an investigational anticonvulsant and anxiolytic agent classified under the International Nonproprietary Name (INN) system . It functions as a prodrug, metabolizing into active compounds such as diazepam and N-desmethyl-diazepam, which mediate its antiepileptic, muscle relaxant, and sedative effects . Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), classify it under Unique Ingredient Identifier (UNII) 411OG24QOU and XEVMPD Index SUB07191MIG, respectively . Its SMILES structure (ClC1CC(C(N(C(=O)CNCC(=C)C)C)CC1)C(=O)C1CCCCC1) highlights a benzodiazepine-like backbone with chlorine and carbonyl substitutions, critical for its pharmacological activity .

Properties

CAS No.

71119-12-5

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-(2-methylprop-2-enylamino)acetamide

InChI

InChI=1S/C20H21ClN2O2/c1-14(2)12-22-13-19(24)23(3)18-10-9-16(21)11-17(18)20(25)15-7-5-4-6-8-15/h4-11,22H,1,12-13H2,2-3H3

InChI Key

QJPROCZAUFTKEV-UHFFFAOYSA-N

SMILES

CC(=C)CNCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(=C)CNCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Synonyms

F 1797
F-1797
N-methyl-N'-methyl-2'-allyl-2-benzoyl-4-chloroglycinanilide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DINAZAFONE involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but typically involves the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The process involves stringent quality control measures to monitor the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: DINAZAFONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

DINAZAFONE has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of anticonvulsant drugs and their mechanisms.

    Biology: Researchers use this compound to study its effects on the nervous system and its potential therapeutic applications.

    Medicine: It is investigated for its potential use in treating anxiety, muscle spasms, and seizures.

    Industry: this compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

DINAZAFONE exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This mechanism is similar to that of diazepam, which is one of its metabolites. The molecular targets include GABA-A receptors, which are involved in the regulation of anxiety, muscle relaxation, and seizure control .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dinazafone belongs to the "-azafone" family of benzodiazepine derivatives, characterized by anticonvulsant and anxiolytic properties. Key structural and functional analogs include Dulozafone , Eslicarbazepine , and Pheneturide . Below is a detailed comparison:

Structural and Pharmacological Comparison

Compound Molecular Formula Key Substitutions Primary Indications Metabolites/Mechanism Status
This compound C₂₀H₂₁ClN₂O₂ Chlorine, carbonyl groups Anticonvulsant, anxiolytic Diazepam, N-desmethyl-diazepam (prodrug) Investigational
Dulozafone C₂₀H₂₂Cl₂N₂O₄ Dual chlorine, ethoxy Anticonvulsant Unknown (likely benzodiazepine analog) Investigational
Eslicarbazepine C₁₅H₁₄N₂O₂ Carboxamide, aryl group Partial-onset seizures Blocks voltage-gated sodium channels Approved (EU/US)
Pheneturide C₁₁H₁₄N₂O₂ Phenylbutyrylurea Epilepsy, neuropathic pain Urea derivative; modulates GABA Discontinued

Regulatory and Commercial Classification

  • This compound :
    • HS Code: 29242995 (global harmonization) .
    • FDA Preferred Term: Active as of 2014 .
  • Dulozafone :
    • HS Code: 29242995 (shared with this compound) .
    • EMA XEVMPD Index: SUB06425MIG .
  • Eslicarbazepine :
    • HS Code: 29339930 (carboxamide-specific) .
    • WHO ATC Code: N03AF04 .

Pharmacokinetic and Clinical Profiles

  • This compound : Exhibits prodrug activation, prolonging therapeutic effects through diazepam’s long half-life. Preclinical models show efficacy in wakefulness and learning enhancement .
  • Dulozafone : Structural similarity suggests comparable metabolism, but dual chlorine atoms may increase lipophilicity and CNS penetration .
  • Eslicarbazepine : Direct sodium channel blockade avoids benzodiazepine-related sedation, making it preferable for daytime use .
  • Pheneturide: Limited by urea-derived toxicity and low bioavailability, leading to discontinuation .

Research Findings and Development Status

  • Dulozafone: No clinical trials identified; remains in preclinical evaluation .
  • Eslicarbazepine : Approved in 2009 for epilepsy, with robust data on reduced seizure frequency .

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